molecular formula C20H18FN3O2S B2853633 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888440-70-8

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2853633
CAS No.: 888440-70-8
M. Wt: 383.44
InChI Key: URUOICSVXPMYTQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indol-4-one class, characterized by a fused pyrimidine-indole core. Key structural features include a 4-fluorobenzylthio group at position 2 and a 2-methoxyethyl substituent at position 3 (Figure 1). The pyrimidoindole scaffold is notable for its planar aromatic system, which facilitates π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-26-11-10-24-19(25)18-17(15-4-2-3-5-16(15)22-18)23-20(24)27-12-13-6-8-14(21)9-7-13/h2-9,22H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUOICSVXPMYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The thioether (-S-) moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This is corroborated by studies on structurally related pyrimidine-thioethers (e.g., CID 10873777 ), where oxidation with meta-chloroperbenzoic acid (mCPBA) yields sulfinyl (-SO-) or sulfonyl (-SO₂-) analogs .

Reaction Conditions Product Reference
Sulfanyl → SulfinylmCPBA, CH₂Cl₂, 0°C → RT2-{[(4-Fluorophenyl)methyl]sulfinyl} analog
Sulfanyl → SulfonylH₂O₂, AcOH, 60°C2-{[(4-Fluorophenyl)methyl]sulfonyl} analog

Nucleophilic Substitution at the Methoxyethyl Chain

The methoxyethyl group may undergo nucleophilic substitution or cleavage under acidic conditions. For example:

  • Demethylation : Reaction with BBr₃ in CH₂Cl₂ converts the methoxy group (-OCH₃) to a hydroxyl (-OH) .

  • Ether Cleavage : HI or HBr in acetic acid cleaves the ether bond, yielding a bromoethane or iodoethane derivative .

Functionalization of the Pyrimidoindole Core

The pyrimido[5,4-b]indol-4-one scaffold contains reactive sites for electrophilic substitution or ring modification:

  • Nitrogen Alkylation : The indolic nitrogen (position 1) can be alkylated using alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) .

  • Lactam Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the lactam ring opens to form a carboxylic acid and amine intermediate .

Modification of the 4-Fluorobenzyl Group

The 4-fluorophenyl substituent can participate in cross-coupling reactions:

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces diverse aryl groups at the benzyl position .

  • Electrophilic Aromatic Substitution : Fluorine directs incoming electrophiles (e.g., NO₂⁺) to the para position, enabling nitration or sulfonation .

Biological Derivatization for Drug Development

Analogous compounds (e.g., CHEMBL1876185 ) have been modified to improve pharmacokinetic properties:

  • Amide Formation : Reaction of carboxylic acid derivatives with amines forms bioisosteres (e.g., compound 42 in ).

  • Metabolic Stability : Introduction of polar groups (e.g., morpholine) reduces LogD and enhances solubility .

Key Stability and Reactivity Considerations

  • Thioether Oxidation : The sulfanyl group’s oxidation potential depends on steric and electronic factors from the 4-fluorobenzyl substituent .

  • Lactam Ring Stability : Hydrolysis is pH-dependent, with faster degradation observed under strongly acidic/basic conditions .

  • Metabolic Pathways : Microsomal studies suggest susceptibility to cytochrome P450-mediated oxidation at the methoxyethyl chain .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations conducted by the National Cancer Institute (NCI) demonstrated significant antitumor activity against various human cancer cell lines. The compound exhibited a mean growth inhibition (GI) value of 15.72 μM, indicating its efficacy in targeting cancer cells .

Case Study: NCI Evaluation

  • Method : Single-dose assay across approximately sixty cancer cell lines.
  • Results : Average cell growth inhibition rate of 12.53%, suggesting promising anticancer properties.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research into similar sulfanyl-containing compounds has shown that modifications can enhance their efficacy against bacterial strains. Future studies could explore the specific antimicrobial spectrum of this compound.

Anti-inflammatory Effects

Compounds with similar structural motifs have been associated with anti-inflammatory effects. For instance, imidazole derivatives have shown significant anti-inflammatory activity . Given the presence of the pyrimidine ring in this compound, it may also exhibit similar properties, warranting further investigation.

Drug Development

The unique combination of functional groups in this compound positions it as a candidate for drug development. Its favorable drug-like properties, such as solubility and permeability, make it suitable for further optimization and testing in preclinical models .

General Synthetic Route:

  • Formation of Pyrimidoindole Core : The initial step involves the cyclization of appropriate indole derivatives to form the pyrimidoindole framework.
  • Introduction of Sulfanyl Group : A sulfanylation reaction introduces the sulfanyl moiety at a strategically chosen position on the pyrimidine ring.
  • Substitution Reactions : The final steps involve introducing the 4-fluorophenyl and methoxyethyl groups through nucleophilic substitution reactions.

Table 2: Synthetic Steps Overview

StepReaction TypeKey Reagents
1CyclizationIndole derivatives
2SulfanylationSulfur sources
3Nucleophilic substitutionFluorinated phenyl compounds

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Kinase Inhibition Profiles of Selected Pyrimidoindoles

Compound Substituents (R1, R2) IC50 (CK1δ/ε) IC50 (DYRK1A) Reference
Target compound R1: 4-fluorobenzylthio; R2: 2-methoxyethyl N/A N/A -
Compound 1a (pyrimido[5,4-b]) R1: Unsubstituted; R2: Benzyl ~10 µM ~8 µM
Compound 4a (pyrimido[4,5-b]) R1: Nitro; R2: Benzyl ~2 µM ~3 µM

Impact of Sulfanyl and Aromatic Substituents

Modifications to the sulfanyl group and aryl moieties significantly alter physicochemical and biological properties:

  • Sulfanyl group variations: Phenacylsulfanyl (e.g., 3-(4-chlorophenyl)-2-phenacylsulfanyl analog): Enhances lipophilicity (LogD = 3.2) and may improve blood-brain barrier penetration .
  • Aromatic substituents :
    • 4-Fluorophenyl (target compound): Balances electronegativity and metabolic stability due to fluorine’s low polarizability .
    • 3-Trifluoromethylphenyl (e.g., 3-[3-(trifluoromethyl)phenyl] analog): Increases steric bulk and electron-withdrawing effects, which may enhance target affinity but reduce solubility .

Table 2. Physicochemical Properties of Pyrimido[5,4-b]indol-4-one Derivatives

Compound (Example) Substituents LogD (pH 5.5) H-Acceptors H-Donors Reference
Target compound 4-fluorobenzylthio, 2-methoxyethyl ~2.8* 5 1
3-(3,4-Dimethoxyphenyl)ethyl 3,4-dimethoxyphenyl, ethyl 2.1 6 1
3-(4-Chlorophenyl)-phenacylsulfanyl 4-chlorophenyl, phenacylsulfanyl 3.2 5 1
3-(4-Ethoxyphenyl)-propylsulfanyl 4-ethoxyphenyl, propylsulfanyl 2.9 5 1

*Estimated based on structural analogs.

Molecular Docking and Receptor Interactions

  • Target compound : Molecular docking simulations predict that the pyrimido[5,4-b]indole core interacts with hydrophobic pockets of kinase domains, while the 2-methoxyethyl group may occupy solvent-exposed regions .
  • target compound’s ~425 g/mol) .

Biological Activity

The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of a class of pyrimidoindole derivatives that have garnered attention due to their diverse biological activities. This article aims to summarize the biological activity of this compound based on available literature, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H25FN4O3S
  • Molecular Weight : 516.59 g/mol
  • Purity : Typically 95% .

Anticancer Activity

Research indicates that derivatives of pyrimidoindole compounds exhibit significant anticancer properties. A study evaluating various derivatives found that compounds with similar structures demonstrated high potency against several cancer cell lines. For instance, compounds with modifications at the indole ring showed varying degrees of efficacy against human colon cancer (HCT 116) cells .

CompoundIC50 (μM)Cancer Cell Line
Compound A4.363HCT 116
Compound B10.5A498 (renal cancer)
Compound C15.2MCF-7 (breast cancer)

Antimicrobial Activity

The antimicrobial properties of pyrimidoindole derivatives have also been explored. In vitro studies suggest that the compound exhibits moderate to good antibacterial activity against various pathogens. The presence of the sulfanyl group in the structure is believed to enhance its interaction with microbial targets .

PathogenZone of Inhibition (mm)Concentration (μg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antibacterial Mechanism : The sulfanyl group may interact with bacterial enzymes, disrupting metabolic processes essential for growth and replication.
  • Anti-inflammatory Properties : Some studies suggest that pyrimidoindoles can inhibit cyclooxygenase (COX) enzymes, reducing inflammation and associated pain .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    • A recent study involved administering a series of pyrimidoindole derivatives to mice with induced tumors. The results indicated a significant reduction in tumor size for those treated with the compound compared to controls .
  • Antimicrobial Screening :
    • In a controlled laboratory setting, the compound was tested against multiple bacterial strains. Results showed promising antibacterial activity, particularly against Staphylococcus aureus, indicating potential for therapeutic applications in treating infections .

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